molecular formula C10H21NO2S B6152735 2-(4,4-dimethylcyclohexyl)ethane-1-sulfonamide CAS No. 2386140-79-8

2-(4,4-dimethylcyclohexyl)ethane-1-sulfonamide

Cat. No.: B6152735
CAS No.: 2386140-79-8
M. Wt: 219.3
InChI Key:
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Description

2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C10H21NO2S It is characterized by the presence of a cyclohexyl ring substituted with two methyl groups and an ethane-1-sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-dimethylcyclohexyl)ethane-1-sulfonamide typically involves the reaction of 4,4-dimethylcyclohexylamine with ethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or other derivatives.

Scientific Research Applications

2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-dimethylcyclohexyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonyl chloride
  • 4,4-Dimethylcyclohexylamine
  • Ethane-1-sulfonamide

Uniqueness

2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl ring with a sulfonamide group makes it a versatile compound for various applications.

Properties

CAS No.

2386140-79-8

Molecular Formula

C10H21NO2S

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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